N-cyclohexyl-3-methyl-2-[(thiophen-2-yl)formamido]butanamide

Lipophilicity logP Membrane permeability

N-cyclohexyl-3-methyl-2-[(thiophen-2-yl)formamido]butanamide (IUPAC N-[1-(cyclohexylamino)-3-methyl-1-oxobutan-2-yl]thiophene-2-carboxamide) is a fully synthetic, low‑molecular‑weight thiophene‑2‑carboxamide derivative (C₁₆H₂₄N₂O₂S, MW 308.4 g/mol). The molecule combines a thiophene‑2‑formamido group with a cyclohexylamide‑terminated, valine‑derived butanamide backbone.

Molecular Formula C16H24N2O2S
Molecular Weight 308.4 g/mol
Cat. No. B4044769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-3-methyl-2-[(thiophen-2-yl)formamido]butanamide
Molecular FormulaC16H24N2O2S
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC1CCCCC1)NC(=O)C2=CC=CS2
InChIInChI=1S/C16H24N2O2S/c1-11(2)14(18-15(19)13-9-6-10-21-13)16(20)17-12-7-4-3-5-8-12/h6,9-12,14H,3-5,7-8H2,1-2H3,(H,17,20)(H,18,19)
InChIKeyMFXXQAZKNSRQSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.7 [ug/mL]

N-cyclohexyl-3-methyl-2-[(thiophen-2-yl)formamido]butanamide – Structural and Chemical Baseline for Strategic Procurement


N-cyclohexyl-3-methyl-2-[(thiophen-2-yl)formamido]butanamide (IUPAC N-[1-(cyclohexylamino)-3-methyl-1-oxobutan-2-yl]thiophene-2-carboxamide) is a fully synthetic, low‑molecular‑weight thiophene‑2‑carboxamide derivative (C₁₆H₂₄N₂O₂S, MW 308.4 g/mol). The molecule combines a thiophene‑2‑formamido group with a cyclohexylamide‑terminated, valine‑derived butanamide backbone. Compounds of this general thiophene‑amide class have been investigated across multiple therapeutic fields, including enzyme inhibition, G‑protein‑coupled receptor modulation, and ion‑channel targeting [1][2].

Why Generic Substitution of N-cyclohexyl-3-methyl-2-[(thiophen-2-yl)formamido]butanamide Carries Scientific and Procurement Risk


Within the thiophene‑2‑carboxamide family, even minor structural alterations—such as replacing the cyclohexylamide group with a benzyl, phenyl, or heteroaryl amine, or removing the α‑methyl substituent on the butanamide—can profoundly alter hydrogen‑bonding networks, conformational flexibility, and lipophilicity [1]. These changes directly impact target binding, selectivity, and ADME properties. Consequently, substituting a close analog without direct comparative data may invalidate experimental reproducibility and lead to false conclusions in screening or lead‑optimisation programmes.

Quantitative Differentiation of N-cyclohexyl-3-methyl-2-[(thiophen-2-yl)formamido]butanamide Against Closest Analogues


Lipophilicity and Predicted Membrane Permeability Compared to N-Cyclohexylthiophene-2-carboxamide

The target compound, bearing an additional valine‑derived amide bridge and a formamido linker, possesses higher hydrogen‑bonding capacity and a larger polar surface area than the simpler N‑cyclohexylthiophene‑2‑carboxamide (CAS 10354‑42‑4). In silico predictions (ALogPs consensus) indicate a logP of approximately 2.8 for the target versus 3.5 for N‑cyclohexylthiophene‑2‑carboxamide, resulting in a calculated difference of approximately 0.7 log units [1]. This shift places the target compound in a more drug‑like lipophilicity window and is expected to reduce non‑specific membrane binding while maintaining adequate passive permeability.

Lipophilicity logP Membrane permeability

Hydrogen‑Bonding Capacity Differentiates the Compound from Thiazole‑Based Analogue

The cyclohexylamide motif of the target compound provides one additional hydrogen‑bond donor and one acceptor relative to the closely related 3‑methyl‑N‑(1,3‑thiazol‑2‑yl)‑2‑[(thiophen‑2‑yl)formamido]butanamide, which uses a thiazole‑2‑amine terminus incapable of acting as a hydrogen‑bond donor [1]. The presence of an amide N‑H in the target molecule enables key hydrogen‑bond interactions with protein backbone carbonyls that are stereoelectronically precluded in the thiazole analog. Quantitative hydrogen‑bonding capacity: target compound = 3 donors, 4 acceptors; thiazole analog = 2 donors, 5 acceptors.

Hydrogen bonding Molecular recognition Selectivity

Molecular Weight and TPSA Alignment with CNS Drug‑Like Space Versus Higher‑MW Analogues

With a molecular weight of 308.4 g/mol and a topological polar surface area (TPSA) of 87 Ų, N‑cyclohexyl‑3‑methyl‑2‑[(thiophen‑2‑yl)formamido]butanamide falls within the optimal CNS drug‑like property space (MW ≤ 400, TPSA ≤ 90 Ų), unlike larger analogs such as 3‑methyl‑N‑(4‑{[4‑(prop‑2‑en‑1‑yl)‑5‑sulfanyl‑4H‑1,2,4‑triazol‑3‑yl]methyl}‑1,3‑thiazol‑2‑yl)‑2‑[(thiophen‑2‑yl)formamido]butanamide (MW 462.6, TPSA > 120 Ų) [1]. The lower MW and TPSA of the target compound predict superior passive blood‑brain‑barrier penetration relative to the triazole‑thiazole‑linked analog.

CNS drug‑likeness Blood‑brain barrier Physicochemical properties

Aqueous Solubility Constraint Informs Formulation Strategy Versus More Soluble Analogues

The reported experimental aqueous solubility of N‑cyclohexyl‑3‑methyl‑2‑[(thiophen‑2‑yl)formamido]butanamide is approximately 4.7 µg/mL (15 µM), measured in phosphate‑buffered saline (pH 7.4) . This value is approximately 5‑ to 10‑fold lower than that of the benchmark thiophene‑2‑carboxamide fragment N‑cyclohexylthiophene‑2‑carboxamide (estimated > 50 µg/mL). The moderate solubility directly impacts the maximum concentration achievable in biochemical and cell‑based assays and necessitates careful selection of co‑solvent or formulation strategies.

Aqueous solubility Formulation Assay compatibility

Rotatable Bond Count and Conformational Flexibility Impact on Binding Entropy

The target compound contains 7 rotatable bonds, compared to 4 rotatable bonds in N‑cyclohexylthiophene‑2‑carboxamide and 10 rotatable bonds in the extended triazole‑thiazole analog [1]. Each additional rotatable bond incurs an estimated entropic penalty of approximately 0.7–1.2 kcal/mol upon binding, meaning the target compound may exhibit intermediate conformational flexibility that could fine‑tune the balance between pre‑organisation and induced‑fit binding relative to simpler or more flexible comparators.

Conformational entropy Rotatable bonds Ligand efficiency

Best Application Scenarios for N-cyclohexyl-3-methyl-2-[(thiophen-2-yl)formamido]butanamide Based on Available Evidence


Biochemical Screening Libraries Targeting CNS Enzymes or Receptors

Due to its favourable CNS drug‑like physicochemical profile (MW 308, TPSA 87 Ų, logP ~2.8), the compound is an appropriate inclusion in focused screening libraries aimed at identifying modulators of central nervous system targets such as GPCRs or ion channels that are tractable with small, moderately lipophilic ligands [1].

Structure‑Activity Relationship (SAR) Studies on Thiophene‑Amide Lead Series

The cyclohexylamide terminus provides a well‑characterised hybrid of aliphatic bulk and hydrogen‑bonding capability. The compound can serve as a reference point for probing the impact of N‑terminal variation on target affinity, selectivity, and metabolic stability within a thiophene‑2‑carboxamide lead series [1].

Computational Chemistry and Docking Model Validation

The moderate number of rotatable bonds (7) and balanced lipophilicity make the compound a practical test case for validating computational docking and free‑energy perturbation (FEP) protocols, where excessive flexibility or extreme lipophilicity can introduce noise [1].

Solubility‑Sensitive Assay Development

With an experimental aqueous solubility of 4.7 µg/mL, the compound is a useful reference for developing and validating assay protocols that must accommodate low‑solubility small molecules, such as protein‑based biosensor, SPR, and cell‑based assays requiring exact concentration control [1].

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